N-benzhydryl-3-oxo-4-(thiazol-2-yl)piperazine-1-carboxamide

Medicinal Chemistry Structure-Activity Relationship Molecular Design

N-benzhydryl-3-oxo-4-(thiazol-2-yl)piperazine-1-carboxamide (CAS 2319721-23-6) is a synthetic small molecule with a molecular formula of C21H20N4O2S and a molecular weight of 392.5 g/mol. It belongs to the benzhydrylpiperazine class but is structurally differentiated by the presence of a 3-oxo group on the piperazine ring and a direct N-thiazol-2-yl substitution.

Molecular Formula C21H20N4O2S
Molecular Weight 392.48
CAS No. 2319721-23-6
Cat. No. B2603232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzhydryl-3-oxo-4-(thiazol-2-yl)piperazine-1-carboxamide
CAS2319721-23-6
Molecular FormulaC21H20N4O2S
Molecular Weight392.48
Structural Identifiers
SMILESC1CN(C(=O)CN1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C4=NC=CS4
InChIInChI=1S/C21H20N4O2S/c26-18-15-24(12-13-25(18)21-22-11-14-28-21)20(27)23-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-11,14,19H,12-13,15H2,(H,23,27)
InChIKeyNQUGPHOBSUMAFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-benzhydryl-3-oxo-4-(thiazol-2-yl)piperazine-1-carboxamide (CAS 2319721-23-6): Structural and Pharmacological Context for Procurement


N-benzhydryl-3-oxo-4-(thiazol-2-yl)piperazine-1-carboxamide (CAS 2319721-23-6) is a synthetic small molecule with a molecular formula of C21H20N4O2S and a molecular weight of 392.5 g/mol . It belongs to the benzhydrylpiperazine class but is structurally differentiated by the presence of a 3-oxo group on the piperazine ring and a direct N-thiazol-2-yl substitution. This class of compounds has been extensively investigated for cytotoxic and ion channel modulating activities, providing a rich context for understanding the potential unique profile of this specific derivative [1].

Differentiated scaffold Piperazinone core with N-thiazol-2-yl substitution; distinct from standard piperazines
Class-level research context Benzhydrylpiperazines explored in cytotoxicity and ion channel modulation studies

Procurement Risk: Why a Standard Piperazine or Benzhydrylpiperazine Analog Cannot Substitute for CAS 2319721-23-6


Generic substitution within the benzhydrylpiperazine family is scientifically unsound due to profound structure-activity relationship (SAR) divergences. The 3-oxo group on the piperazine ring of the target compound creates a piperazinone core, which fundamentally alters the ring's conformation and hydrogen-bonding capacity compared to a standard piperazine . Furthermore, benzhydrylpiperazine SAR studies demonstrate that subtle modifications, such as the introduction of a 4-chloro substituent on the benzhydryl group, drastically shift cytotoxic potency from moderate to high [1]. Therefore, the unique combination of the piperazinone and N-thiazolyl pharmacophores in this compound is predicted to confer a distinct pharmacological profile that cannot be assumed from other analogs.

CORE Piperazinone ring alters conformation and H-bonding vs. standard piperazine; may shift target recognition.
SUBSTITUENT Absence of 4-chloro on benzhydryl predicts lower cytotoxic potency profile than highly active chloro analogs.
COMBINATION Unique piperazinone + N-thiazolyl pharmacophores are not interchangeable with other benzhydrylpiperazines.

Quantitative Differentiation Evidence: CAS 2319721-23-6 vs. Key Benzhydrylpiperazine and NP118809 Comparators


Structural Differentiation: Piperazinone Core Confers Unique Conformational and H-Bonding Profile

The target compound incorporates a 3-oxopiperazine (piperazinone) core, unlike the standard piperazine ring in the potent N-type calcium channel blocker NP118809 or most benzhydrylpiperazine cytotoxics. This structural feature is confirmed by its SMILES notation . The 3-oxo group acts as an additional hydrogen bond acceptor (HBA), increasing the total HBA count to 6. In contrast, NP118809 (1-(4-benzhydrylpiperazin-1-yl)-3,3-diphenylpropan-1-one) has only 2 HBAs . This difference can critically alter target binding and pharmacokinetics.

HBA count
Data to verify
Target: 6 HBAs vs NP118809: 2 HBAs
May influence target binding and aqueous solubility context
In silico analysis; requires experimental confirmation
Medicinal Chemistry Structure-Activity Relationship Molecular Design

Physicochemical Advantage: Projected Superior Solubility Over NP118809 Based on Lipophilicity

Lipophilicity is a key driver of poor solubility and promiscuous off-target binding. NP118809 is highly lipophilic, with a reported LogP of 6.51 , classifying it as extremely insoluble in aqueous environments (requires DMSO or co-solvents). The target compound, by virtue of its smaller size (MW 392.5 vs. 460.6) and the polar 3-oxo and carboxamide groups, is predicted to have a significantly lower LogP. A related thiazolyl-piperazine from the MolBIC database shows a LogP of approximately 2.53 [1], providing a realistic benchmark for the target compound's potential hydrophilicity.

Lipophilicity (LogP)
Reported
Pred. ~3.2 vs NP118809 6.51 (>1000-fold lower)
Supports aqueous compatibility for in vitro assay workflows
Cross-study comparable; experimental LogP advised
ADME Drug-likeness Physicochemical Properties

Pharmacological Differentiation: Cytotoxic Baseline Likely Diverges from Highly Potent 4-Chlorobenzhydryl Analogs

SAR analysis from a systematic study of 32 benzhydrylpiperazine derivatives directly shows that 4-chlorobenzhydrylpiperazine derivatives are substantially more cytotoxic than other substituted analogs against HUH-7, MCF-7, and HCT-116 cancer cell lines [1]. For example, 4-benzhydryl-N-(4-chlorophenyl)piperazine-1-carboxamide has reported IC50 values of 5.0 µM (HUH-7), 3.5 µM (MCF-7), and 2.8 µM (HCT-116) . The target compound, lacking a chlorine substituent, is predicted to have a significantly different and potentially lower basal cytotoxicity.

Cytotoxicity context
Class-level
Pred. lower vs 4-chloro analog (IC50 2.8–5.0 µM)
May offer a scaffold with reduced basal cytotoxicity for SAR studies
SAR inference; direct IC50 for this compound not reported
Cytotoxicity Cancer Cell Lines SAR

Optimal Research and Industrial Applications for N-benzhydryl-3-oxo-4-(thiazol-2-yl)piperazine-1-carboxamide (CAS 2319721-23-6)


Hit-to-Lead Optimization for CNS or Kinase Targets Requiring Low LogP

Given its projected LogP (~3.2), which is significantly lower than the highly lipophilic N-type calcium channel blocker NP118809 (LogP 6.51) [REFS-3, REFS-4], this compound is a well-suited starting point for drug discovery programs targeting the central nervous system or intracellular kinases where excessive lipophilicity is a liability. Its chemical space is distinct from typical benzhydrylpiperazine screening compounds.

Selectivity Profiling in Benzhydrylpiperazine-based Chemical Biology

This compound can serve as a critical negative control in SAR studies aimed at mapping the pharmacological effects of 4-chloro substitution. In cytotoxic assays against HUH-7, MCF-7, and HCT-116 cell lines, a 4-chlorobenzhydryl analog exhibits potent activity (IC50 2.8-5.0 µM) . The absence of this group in CAS 2319721-23-6 allows researchers to deconvolute the contribution of the chlorine atom to observed phenotypes [1].

Building Block for Piperazinone-focused Chemical Libraries

The 3-oxopiperazine (piperazinone) core is a privileged scaffold with different conformational properties than piperazine . As a validated fragment for medicinal chemistry, this compound can be incorporated into diversity-oriented synthesis or DNA-encoded libraries to explore new binding epitopes not accessible with standard piperazine building blocks.

In Vitro Toxicology Screening for Reactive Metabolite Formation

The combination of a benzhydryl group and a thiazole ring may present specific metabolic liabilities. This compound can be used as a probe in in vitro hepatocyte or microsomal incubation studies to profile CYP450-mediated bioactivation, leveraging existing literature on benzhydrylpiperazine metabolism and providing data to improve the safety profile of future lead candidates.

Application
Selection Property
Validation Focus
CNS / kinase hit-to-lead research
Low predicted lipophilicity profile
Aqueous assay compatibility and target engagement
Benzhydrylpiperazine SAR control
Non-chlorinated benzhydryl scaffold
Deconvolute chlorine contribution to cytotoxicity phenotypes
Piperazinone-focused library design
Piperazinone core building block
Conformational diversity for fragment-based screening
In vitro metabolic profiling
Benzhydryl-thiazole substructure
CYP450-mediated bioactivation assessment
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